(R)-Piperazine-2-carboxylic acid

Description

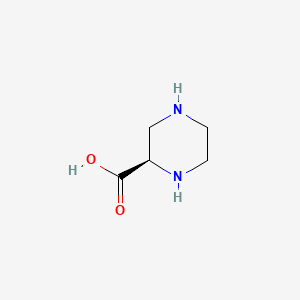

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31321-68-3 | |

| Record name | (R)-2-Piperazinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Piperazine-2-carboxylic Acid

(R)-Piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Its constrained cyclic diamine structure, combined with a carboxylic acid functional group and a defined stereocenter, makes it a valuable scaffold for creating complex, sterically-defined molecules. As a key pharmaceutical intermediate, it is incorporated into a wide range of therapeutic agents under investigation for various diseases, including neurological disorders and infectious diseases.[1] Its utility in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is highly prized, as single enantiomers often exhibit greater target specificity and a reduced risk of off-target effects.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data pertains to the free base unless otherwise specified.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 130.15 g/mol | [2][3] |

| CAS Number | 31321-68-3 | [3] |

| Appearance | White or yellow crystalline powder | [4] |

| Melting Point | 265 °C (decomposes) | [4][5][6] |

| Topological Polar Surface Area | 61.4 Ų | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| XLogP3-AA (Computed) | -3.5 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

The enantioselective synthesis of this compound derivatives can be achieved via the asymmetric hydrogenation of a pyrazinecarboxylic acid precursor. This method avoids classical resolution and is suitable for industrial-scale production.[7]

Objective: To produce an optically active (S)-piperazine-2-carboxylate ester, which can be hydrolyzed to the desired carboxylic acid.

Materials:

-

Pyrazinecarboxylic acid tert-butylamide

-

Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer (catalyst precursor)

-

(R)-(dicyclohexylphosphino)ethyl]-(S)-(dicyclohexylphosphino)phenylmethane (chiral ligand)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable autoclave, dissolve pyrazinecarboxylic acid tert-butylamide (2.7 mmol), bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer (58 µmol), and the chiral phosphine ligand (121 µmol) in methanol.[7]

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 bar.[7]

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) for 24-48 hours.

-

Monitor the reaction for conversion of the starting material by NMR or an appropriate chromatographic technique.[7]

-

Upon completion, carefully depressurize the autoclave and remove the solvent under reduced pressure.

-

The resulting crude product, tert-butyl (S)-piperazine-2-carboxylate, can then be purified.[7]

-

Hydrolysis Step: Stir the crude ester in an aqueous solution of hydrochloric acid (e.g., 32% HCl) at 100°C for 20 minutes to hydrolyze the ester and yield the piperazine-2-carboxylic acid hydrochloride salt.[7]

-

Cool the mixture to 0°C to precipitate the product, which is then collected by filtration and washed.[7]

Due to the lack of a strong chromophore, piperazine and its simple derivatives require chemical derivatization for sensitive detection by UV spectroscopy.[8][9] This method allows for quantification of trace amounts and determination of purity.

Objective: To determine the chemical purity of a sample after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).

Materials:

-

This compound sample

-

4-chloro-7-nitrobenzofuran (NBD-Cl) derivatizing agent

-

Acetonitrile, Methanol, Diethylamine (HPLC grade)

-

Buffer solution (e.g., sodium borate)

-

HPLC system with UV detector

-

Chiral HPLC column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm)[10]

Procedure:

-

Sample Preparation & Derivatization: a. Prepare a standard stock solution of the analyte in a suitable diluent. b. In a vial, mix an aliquot of the sample solution with a buffer solution to maintain alkaline pH. c. Add an excess of NBD-Cl solution (in a solvent like acetonitrile) to the vial. d. Heat the mixture (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to allow the derivatization reaction to complete, forming a stable, UV-active product.[8]

-

Chromatographic Conditions: a. Mobile Phase: A mixture of Acetonitrile:Methanol:Diethylamine (e.g., 90:10:0.1 v/v/v).[10] The mobile phase should be filtered and degassed.[10] b. Flow Rate: 1.0 mL/min.[10] c. Column Temperature: 35°C.[10] d. Injection Volume: 10 µL.[10] e. Detection Wavelength: 340 nm (for the NBD derivative).[10]

-

Analysis: a. Inject the derivatized sample into the HPLC system. b. The total run time is typically around 20 minutes.[10] c. Quantify the analyte by comparing its peak area to that of a known standard. The limit of detection and quantification can be established by injecting a series of diluted solutions.[10] d. For enantiomeric excess, a chiral column is used to separate the (R) and (S) enantiomers, and the peak areas are compared.

Applications and Workflow Visualizations

This compound is rarely the final active molecule but rather a foundational component. Its integration into drug discovery follows a structured workflow from a chemical building block to a potential therapeutic candidate.

Caption: Drug discovery workflow using this compound as a starting scaffold.

The quality control of the synthesized derivatives is a critical, iterative process that ensures the integrity of the compounds used in screening and development.

Caption: Analytical quality control workflow for synthesized piperazine derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. ピペラジン-2-カルボン酸 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

(R)-Piperazine-2-carboxylic acid structure elucidation

An In-depth Technical Guide on the Structure Elucidation of (R)-Piperazine-2-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound that serves as a valuable chiral building block in medicinal chemistry and the development of novel pharmaceuticals. Its rigid piperazine core and the presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups make it a versatile scaffold for creating complex molecules with specific biological activities. Accurate structural elucidation is paramount for its application in asymmetric synthesis and drug design. This guide provides a comprehensive overview of the analytical techniques and experimental protocols used to confirm the structure and stereochemistry of this compound.

Chemical Structure and Properties

The fundamental structural and chemical properties of this compound are summarized below. The molecule consists of a six-membered piperazine ring with a carboxylic acid substituent at the second position. The "(R)" designation indicates the stereochemical configuration at the chiral center (the carbon atom bearing the carboxylic acid group).

| Property | Value | Reference |

| IUPAC Name | (2R)-piperazine-2-carboxylic acid | [1] |

| Molecular Formula | C₅H₁₀N₂O₂ | [2] |

| Molecular Weight | 130.15 g/mol | [2] |

| CAS Number | 126330-90-3 (for dihydrochloride) | [1] |

| Canonical SMILES | C1CNC(--INVALID-LINK--C(=O)O) | [3] |

| InChI Key | JSSXHAMIXJGYCS-BYPYZUCNSA-N | [3] |

| Physical Description | White or yellow crystalline powder | [4] |

| Melting Point | 265°C (decomposes) | [4] |

Table 1: General Chemical Properties of this compound.

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis is central to confirming the molecular structure. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific data for the unprotected this compound is sparse in public literature, data from closely related derivatives and the (S)-enantiomer allow for accurate prediction of its spectral features.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the signals correspond to the protons on the piperazine ring and the amine groups. The protonation of the nitrogen atoms can cause a downfield shift in the chemical shifts of adjacent protons.[5]

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-2 (CH-COOH) | ~3.5 - 4.0 | Doublet of doublets (dd) |

| Ring Protons (CH₂) | ~2.8 - 3.4 | Complex multiplets (m) |

| Amine Protons (NH) | Broad signal, variable | Singlet (s, broad) |

Table 2: Predicted ¹H NMR Spectroscopic Data (in D₂O).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~170 - 180 |

| C-2 (CH-COOH) | ~55 - 60 |

| Ring Carbons (CH₂) | ~40 - 50 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in D₂O).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. Piperazine derivatives are known to exhibit characteristic fragmentation patterns, often involving the loss of parts of the piperazine ring.[6]

| Parameter | Value |

| Molecular Ion [M+H]⁺ | m/z 131.08 |

| Exact Mass | 130.0742 g/mol |

| Common Fragments | Loss of COOH (m/z 45), cleavage of the piperazine ring |

Table 4: Predicted Mass Spectrometry Data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Indicates hydrogen-bonded O-H |

| N-H stretch (Amine) | 3200-3500 | Secondary amine stretching |

| C=O stretch (Carboxylic Acid) | 1680-1720 | Carbonyl group absorption |

| C-N stretch (Amine) | 1020-1250 | Characteristic of amines |

Table 5: Predicted Infrared (IR) Absorption Bands.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often used for its ability to exchange with labile protons (NH, OH), which can help in peak assignment.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure homogeneity of the magnetic field.

-

Set the appropriate spectral width and acquisition time.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrument Setup:

-

Use an Electrospray Ionization (ESI) mass spectrometer.

-

Calibrate the instrument using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

To obtain fragmentation data (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Infrared (ATR-FTIR) Spectroscopy Protocol

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[5] This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[5]

-

Data Acquisition: Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[5] The final spectrum is typically displayed in terms of transmittance or absorbance.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Experimental Workflow

The logical flow for the structure elucidation of a novel or synthesized compound follows a standardized workflow, from initial synthesis and purification to final structural confirmation.

Figure 1: A generalized workflow for the synthesis and structural confirmation of this compound.

References

- 1. This compound dihydrochloride | C5H12Cl2N2O2 | CID 12680090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-Piperazine-2-carboxylic acid(147650-70-2) 1H NMR spectrum [chemicalbook.com]

- 4. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to (R)-Piperazine-2-carboxylic Acid: Identifiers, Synthesis, and Applications

This technical guide provides an in-depth overview of (R)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical identifiers, an experimental protocol for its enantioselective synthesis, and its role as a versatile scaffold in the creation of targeted therapeutics.

Chemical Identifiers and Properties

This compound is a non-proteinogenic amino acid analog. Its rigid, chiral structure makes it a valuable building block in the synthesis of complex molecules with specific stereochemistry, which is often crucial for pharmacological activity. While the parent (R)-isomer is a key chiral intermediate, it is frequently supplied and referenced as its more stable dihydrochloride salt. For clarity and comparative purposes, identifiers for the racemic mixture and the corresponding (S)-enantiomer are also provided.

| Identifier | This compound | This compound dihydrochloride | Racemic Piperazine-2-carboxylic acid | (S)-Piperazine-2-carboxylic acid |

| CAS Number | 31321-68-3 | 126330-90-3[1] | 2762-32-5[2] | 147650-70-2 |

| PubChem CID | 6558437[1] | 12680090[1] | 2723758[2] | 44237359 |

| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₂Cl₂N₂O₂ | C₅H₁₀N₂O₂ | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol [2] | 203.06 g/mol [1] | 130.15 g/mol [2] | 130.15 g/mol |

| InChI Key | JSSXHAMIXJGYCS-SCSAIBSYSA-N | WNSDZBQLMGKPQS-RZFWHQLPSA-N[1] | JSSXHAMIXJGYCS-UHFFFAOYSA-N[2] | JSSXHAMIXJGYCS-DEOSSOPVSA-N |

| Canonical SMILES | C1CN--INVALID-LINK--C(=O)O | C1CN--INVALID-LINK--C(=O)O.Cl.Cl[1] | C1CNC(CN1)C(=O)O[2] | C1CN--INVALID-LINK--C(=O)O |

Enantioselective Synthesis: Experimental Protocol

The synthesis of enantiomerically pure this compound can be achieved through the kinetic resolution of racemic piperazine-2-carboxamide. This method utilizes stereoselective amidases present in whole bacterial cells, which selectively hydrolyze the (S)-enantiomer of the amide to the corresponding carboxylic acid, leaving the desired (R)-amide unreacted. The unreacted (R)-amide can then be separated and hydrolyzed to yield this compound.

A reported method for this biotransformation uses the bacterial strain Burkholderia sp. DSM 9925.[3]

Materials:

-

Racemic piperazine-2-carboxamide

-

Burkholderia sp. DSM 9925 bacterial cells

-

Appropriate buffer solution (e.g., phosphate buffer, pH 7-8)

-

Acid for hydrolysis (e.g., hydrochloric acid)

-

Base for pH adjustment (e.g., sodium hydroxide)

-

Organic solvents for extraction (e.g., ethyl acetate)

Methodology:

-

Cultivation of Biocatalyst: Burkholderia sp. DSM 9925 is cultivated under suitable conditions to generate sufficient biomass containing the stereoselective amidase.

-

Enzymatic Resolution:

-

A suspension of the whole bacterial cells is prepared in a buffer solution.

-

Racemic piperazine-2-carboxamide is added to the cell suspension to a defined substrate concentration.

-

The reaction mixture is incubated under controlled temperature and agitation, allowing the enzymatic hydrolysis to proceed. The pH is monitored and adjusted as necessary.

-

The reaction is monitored by a suitable analytical method (e.g., chiral HPLC) to determine the conversion of the (S)-amide and the enantiomeric excess (ee) of the remaining (R)-amide.

-

-

Separation and Purification:

-

Once the desired conversion is reached, the reaction is stopped, and the bacterial cells are separated by centrifugation or filtration.

-

The supernatant, containing (S)-piperazine-2-carboxylic acid and unreacted (R)-piperazine-2-carboxamide, is processed.

-

The (S)-carboxylic acid can be removed by extraction under appropriate pH conditions.

-

The remaining aqueous solution containing the (R)-amide is then purified.

-

-

Hydrolysis of (R)-amide:

-

The purified (R)-piperazine-2-carboxamide is subjected to acid hydrolysis (e.g., refluxing with HCl) to convert the amide to the carboxylic acid.

-

-

Isolation of Final Product:

-

After hydrolysis, the resulting this compound (often as its hydrochloride salt) is isolated, for instance, by crystallization.

-

The final product is characterized (e.g., by NMR, chiral HPLC) to confirm its identity, purity, and enantiomeric excess.

-

This enzymatic resolution method has been reported to yield this compound dihydrochloride with an enantiomeric excess of 99.0% and a yield of 22%.[3]

Caption: Workflow for the enantioselective synthesis of this compound.

Role in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial "privileged scaffold" in medicinal chemistry.[4] Its structural and chemical properties allow it to be a versatile starting point for the synthesis of a wide range of drug candidates.

Derivatives of piperazine-2-carboxylic acid are being investigated for various therapeutic targets, including:

-

Central Nervous System (CNS) Disorders: The piperazine ring is a common motif in drugs targeting CNS receptors, such as serotonin and dopamine receptors.[4]

-

Infectious Diseases: The scaffold is a key component in several protease inhibitors, including those developed for HIV.[1]

-

Inflammatory Diseases: Derivatives have been synthesized as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is implicated in inflammation.

The general workflow involves chemically modifying the piperazine-2-carboxylic acid core to create a library of new chemical entities. These derivatives are then screened for activity against a specific biological target, such as an enzyme or a receptor. The stereochemistry of the (R)-isomer is often critical for ensuring a precise three-dimensional fit with the biological target, leading to enhanced potency and selectivity.

References

(R)-Piperazine-2-carboxylic acid physical and chemical properties

An In-depth Technical Guide to (R)-Piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a key chiral building block in modern drug discovery. It details its characteristics, experimental protocols for its synthesis and analysis, and its application in the development of therapeutic agents.

Core Chemical and Physical Properties

This compound is a heterocyclic compound recognized for its chiral properties and its utility as a scaffold in medicinal chemistry.[1] Its structure consists of a piperazine ring with a carboxylic acid group at the C-2 position in the (R)-configuration.

General and Physicochemical Properties

The fundamental properties of this compound and its common forms are summarized below. Data for the racemate and dihydrochloride salts are included for comparative purposes.

| Property | This compound | Racemic Piperazine-2-carboxylic acid | Dihydrochloride Salt (Racemic) | Reference |

| CAS Number | 24182-11-4 | 2762-32-5 | 3022-15-9 | [2][3][4] |

| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₀N₂O₂ | C₅H₁₀N₂O₂ · 2HCl | [2][3][4] |

| Molecular Weight | 130.15 g/mol | 130.15 g/mol | 203.07 g/mol | [2][3][4] |

| Appearance | White to pale yellowish powder | White crystalline solid | White solid | [1][5] |

| Melting Point | Not specified | 265 °C (decomposition) | 265 °C (decomposition) | [4][6][7] |

| Boiling Point | 270.8 ± 29.0 °C (Predicted) | 313.6 ± 37.0 °C (Predicted) | Not applicable | [2][6] |

| Density | 1.174 ± 0.06 g/cm³ (Predicted) | 1.174 g/cm³ | Not specified | [2][6] |

| Solubility | High solubility in water | Freely soluble in water | Not specified | [5] |

| pKa₁ | 3.37 ± 0.20 (Predicted) | 1.90 ± 0.20 (Predicted) | Not applicable | [2][6] |

| pKa₂ | Not specified | Not specified | Not applicable |

Computed Molecular Descriptors

Computational properties provide further insight into the molecule's behavior in biological systems. These values are for the parent compound, piperazine-2-carboxylic acid.

| Property | Value | Reference |

| XLogP3-AA | -3.5 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 130.074227566 Da | [3] |

| Topological Polar Surface Area | 61.4 Ų | [3] |

| Complexity | 116 | [3] |

Experimental Protocols

This compound is primarily used as an intermediate. The following protocols describe its synthesis, its use in further reactions, and methods for its analysis.

Synthesis via Asymmetric Hydrogenation

A prominent method for producing enantiomerically pure this compound involves the asymmetric hydrogenation of a pyrazine-2-carboxylic acid derivative, catalyzed by an optically active rhodium complex.[1][8]

Workflow for Asymmetric Hydrogenation

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup : A solution of a pyrazine-2-carboxylic acid derivative (e.g., tert-butyl pyrazine-2-carboxylate) in a suitable solvent is placed in a high-pressure reactor.

-

Catalyst Addition : An optically active rhodium complex is added as the catalyst.

-

Hydrogenation : The reactor is pressurized with hydrogen gas (e.g., 50 bar) and stirred at a controlled temperature until the reaction is complete, as monitored by NMR.[8]

-

Workup : The solvent is removed under reduced pressure.

-

Hydrolysis : The crude intermediate is hydrolyzed, for example, by stirring with 32% hydrochloric acid in water at 100°C for 20 minutes.[8]

-

Isolation : The mixture is cooled to 0°C to precipitate the dihydrochloride salt of the product, which is then collected by filtration and washed.[8]

Protocol for Amide Bond Formation

As a building block, the carboxylic acid moiety is frequently coupled with amines to form amides. A standard procedure uses carbodiimide coupling agents.

Detailed Protocol:

-

Initial Mixture : To a solution of the starting carboxylic acid (e.g., a chromone-2-carboxylic acid, 1.1 eq) in a solvent like dichloromethane (DCM), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq).[9]

-

Stirring : Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.[9]

-

Amine Addition : Add the appropriate piperazine derivative (in this case, this compound or its esterified form, 1 eq) to the mixture.

-

Reaction : Allow the reaction to stir overnight at room temperature.[9]

-

Workup : Upon completion, partition the mixture between DCM and a 5% NaHCO₃ solution. The combined organic layers are dried, filtered, and evaporated to yield the crude product, which can be purified via chromatography.[9]

Analytical Method: Purity Determination by HPLC-UV

Trace amounts of piperazine impurities in active pharmaceutical ingredients (APIs) can be quantified using HPLC with UV detection after a derivatization step to make the molecule UV-active.[10][11]

Workflow for Analytical Quantification of Piperazine Impurity

Caption: Workflow for detecting piperazine impurities via HPLC-UV derivatization.

Detailed Protocol:

-

Derivatization : A method has been developed based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[10]

-

Instrumentation : A standard HPLC system equipped with a UV detector is used.

-

Method Validation : The method is validated for Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, linearity, and precision.[10]

-

LOD/LOQ : Determined at signal-to-noise ratios of 3:1 and 10:1, respectively, by injecting a series of dilute solutions with known concentrations.[10]

-

Accuracy : Assessed by performing recovery studies on API samples spiked with the impurity at multiple concentration levels (e.g., 50%, 100%, 150% of the specification level).[10]

-

Precision : Checked by repeatedly injecting individual preparations of the analyte spiked with the impurity.[10]

-

-

Analysis : The derivatized sample is injected into the HPLC system, and the amount of piperazine is quantified based on the peak area relative to a calibration curve.[10]

Applications in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[12] this compound provides a chiral entry point into this chemical space, making it a valuable intermediate for developing new therapeutic agents.

-

Pharmaceutical Building Block : It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.[1] Its derivatives have shown potential in modulating neurotransmitter systems.[1]

-

Kinase Inhibitors : The piperazine carboxylic acid module is used to build the core of certain kinase inhibitors, such as those targeting CDK4/6 and BTK.[13]

-

Antiviral Agents : N-aryl piperazines derived from this scaffold have been investigated as novel CXCR4 antagonists with antiviral activity.[14]

-

Anti-inflammatory Agents : Derivatives have been synthesized and tested as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[9]

References

- 1. Buy this compound | 31321-68-3 [smolecule.com]

- 2. 24182-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ピペラジン-2-カルボン酸 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. Piperazine-2-carboxylic acid 98 3022-15-9 [sigmaaldrich.com]

- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. acgpubs.org [acgpubs.org]

- 10. jocpr.com [jocpr.com]

- 11. jocpr.com [jocpr.com]

- 12. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 13. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 14. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]

Navigating the Solubility Landscape of (R)-Piperazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Piperazine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry, presents a solubility profile that is crucial for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the available solubility data for this compound and its derivatives, details robust experimental protocols for solubility determination, and outlines a logical workflow for these assessments.

Understanding Solubility: Data Overview

Direct quantitative solubility data for this compound in various solvents remains limited in publicly available literature. However, qualitative information for its derivatives offers valuable insights into its general solubility characteristics. The formation of salts or the introduction of protecting groups significantly alters the molecule's polarity and, consequently, its solubility.

| Compound/Derivative | Solvent | Solubility | Citation |

| 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | Water | Relatively Low | |

| 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | Dichloromethane | Higher | |

| 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | Dimethylformamide | Higher | |

| (±)-Piperazine-2-carboxylic acid dihydrochloride | Not Specified | Enhanced | [1][2] |

Table 1: Qualitative Solubility Data for Piperazine-2-carboxylic Acid Derivatives

The data suggests that the free acid form of piperazine-2-carboxylic acid likely exhibits some aqueous solubility due to the presence of the carboxylic acid and the secondary amine groups, which can participate in hydrogen bonding. However, its zwitterionic nature at physiological pH may influence this. The derivatization with hydrophobic groups, such as a benzyl and a Boc group, markedly decreases aqueous solubility while increasing its solubility in organic solvents. Conversely, formation of a dihydrochloride salt enhances solubility, a common strategy employed to improve the aqueous solubility of amine-containing compounds.

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility is paramount for its effective use. The following are detailed methodologies for determining the solubility of a chiral carboxylic acid like this compound.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid screening of a compound's solubility in various solvents, which is essential for initial characterization and for selecting appropriate solvents for reactions and purifications.[3][4]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents:

-

Deionized Water

-

Diethyl Ether

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Procedure:

-

Sample Preparation: Into separate, labeled test tubes, add approximately 2-5 mg of this compound.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent.

-

Mixing: Vigorously agitate each test tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid dissolves, the compound is considered "soluble" in that solvent at that approximate concentration. If any solid remains, it is deemed "insoluble" or "sparingly soluble."

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using pH paper or a calibrated pH meter to determine its acidic or basic nature.[4]

-

Acid/Base Solubility Confirmation:

-

For the tube with 5% NaOH where the compound dissolved, add 5% HCl dropwise until the solution is acidic. Observe for the formation of a precipitate, which would indicate the original compound was an acid.[4]

-

For the tube with 5% HCl where the compound dissolved, add 5% NaOH dropwise until the solution is basic. Observe for the formation of a precipitate, which would indicate the original compound was a base.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Chosen solvent(s)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will be present at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow and Logical Relationships

The process of determining the solubility of a compound like this compound follows a logical progression from qualitative screening to quantitative analysis. This workflow ensures an efficient and comprehensive characterization of the compound's solubility properties.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and its derivatives, along with practical methodologies for its determination. While direct quantitative data is sparse, the provided protocols and logical workflow empower researchers to generate the specific solubility data required for their drug discovery and development endeavors.

References

The Cornerstone of Modern Therapeutics: Unveiling the Biological Significance of the Chiral Piperazine Scaffold

A comprehensive analysis for researchers, scientists, and drug development professionals.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and presence in a multitude of clinically successful drugs underscore its importance in the design of novel therapeutic agents. The introduction of chirality to this already valuable core unlocks a new dimension of specificity and efficacy, enabling the development of highly targeted and potent medicines. This in-depth technical guide explores the profound biological significance of the chiral piperazine scaffold, delving into its impact on drug-target interactions, its role in modulating key signaling pathways, and the experimental methodologies employed in its evaluation.

The Critical Role of Chirality in Piperazine-Based Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The stereochemical orientation of a drug molecule dictates its three-dimensional shape, which in turn governs its ability to bind to and interact with specific biological targets such as receptors and enzymes. For piperazine-containing drugs, the introduction of a chiral center, often at one of the carbon atoms of the ring or on a substituent, can lead to significant differences in the pharmacological profiles of the resulting enantiomers.

One enantiomer may exhibit high affinity and the desired therapeutic effect, while the other may be inactive or even responsible for off-target effects and toxicity. This principle of stereoselectivity highlights the critical need for asymmetric synthesis methods that can produce enantiomerically pure chiral piperazine derivatives, thereby maximizing therapeutic benefit and minimizing adverse reactions.[1][2]

Therapeutic Landscapes Shaped by Chiral Piperazines

The chiral piperazine scaffold is a cornerstone in the development of drugs across a wide spectrum of therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders and cancer.

Central Nervous System Disorders

Chiral piperazine derivatives have demonstrated significant efficacy as antipsychotics, antidepressants, and anxiolytics.[3] Their mechanism of action often involves the modulation of neurotransmitter systems, including the dopaminergic and serotonergic pathways. The precise stereochemistry of these molecules is crucial for their selective interaction with specific receptor subtypes, such as the dopamine D2 and serotonin 5-HT1A receptors. This selectivity is paramount for achieving the desired therapeutic outcome while mitigating the side effects commonly associated with less specific CNS-active drugs.

For instance, the enantiomers of certain arylpiperazine derivatives exhibit differential binding affinities for various serotonin and dopamine receptor subtypes, leading to distinct pharmacological activities.[3][4]

Oncology

In the realm of oncology, chiral piperazine-containing compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival.[5][6] The aberrant activity of these kinases is a hallmark of many cancers. The chiral piperazine scaffold can be strategically functionalized to fit into the ATP-binding pocket of a target kinase with high specificity, leading to the inhibition of its catalytic activity and subsequent downstream signaling pathways.

Studies have shown that specific enantiomers of piperazine-based kinase inhibitors can exhibit significantly greater potency and selectivity against cancer cell lines compared to their counterparts.[7] These compounds often induce apoptosis (programmed cell death) and cell cycle arrest by modulating critical signaling pathways such as the PI3K/AKT and MAPK/NF-κB pathways.[8]

Quantitative Bioactivity of Chiral Piperazine Derivatives

The biological activity of chiral piperazine derivatives is quantified through various in vitro and in vivo assays. The data generated from these assays, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are crucial for structure-activity relationship (SAR) studies and lead optimization. The following tables summarize representative quantitative data for chiral piperazine derivatives in oncology and CNS disorders.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Oncology | |||||

| Compound A (S-enantiomer) | EGFR | Kinase Inhibition | 15 | A549 (Lung Cancer) | [7] |

| Compound A (R-enantiomer) | EGFR | Kinase Inhibition | >1000 | A549 (Lung Cancer) | [7] |

| Compound B (Chiral) | VEGFR-2 | Kinase Inhibition | 570 | - | [9] |

| PCC | - | Cytotoxicity | 6980 (SNU-475), 7760 (SNU-423) | Human Liver Cancer | [8] |

| Vindoline Derivative 17 | - | Cytotoxicity | - | KM12 (Colon Cancer) | [10] |

| Compound ID | Target | Assay Type | Ki (nM) | Reference |

| CNS Disorders | ||||

| (2R)-PA-EMPP | α7 nAChR | Radioligand Binding | - | [4] |

| (2S)-PA-EMPP | α9/α10 nAChR | Radioligand Binding | - | [4] |

| N-Aryl Piperazine 8 | CXCR4 | Radioligand Binding | - | [11] |

Key Signaling Pathways Modulated by Chiral Piperazine Scaffolds

The therapeutic effects of chiral piperazine-containing drugs are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and for predicting potential on-target and off-target effects.

GPCR Signaling Pathway

Many CNS-active chiral piperazine derivatives target G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. The binding of a chiral ligand to a GPCR can trigger a conformational change in the receptor, leading to the activation or inhibition of downstream signaling cascades. The stereochemistry of the ligand plays a critical role in determining the specific G protein that is coupled and the subsequent cellular response. Enantiomers can act as agonists, antagonists, or even biased agonists, selectively activating certain signaling pathways over others.[12][13]

Figure 1: Generalized GPCR signaling pathway activated by a chiral piperazine agonist.

Kinase Inhibitor Signaling Pathway

In cancer therapy, chiral piperazine-based kinase inhibitors block the phosphorylation cascade that drives tumor growth. By binding to the ATP-binding site of a specific kinase, these inhibitors prevent the transfer of a phosphate group to downstream substrate proteins. This disruption of the signaling pathway can lead to cell cycle arrest and apoptosis. The chirality of the inhibitor is critical for achieving a precise fit within the kinase's active site, thereby ensuring high potency and selectivity.[5][6]

Figure 2: Mechanism of action of a chiral piperazine kinase inhibitor.

Experimental Protocols for the Evaluation of Chiral Piperazine Derivatives

The development of chiral piperazine-based drugs relies on a suite of robust experimental protocols to synthesize the desired enantiomers and to evaluate their biological activity.

Asymmetric Synthesis of Chiral Piperazines

The stereoselective synthesis of chiral piperazines is a key challenge in medicinal chemistry. Various strategies have been developed to achieve high enantiomeric purity, including the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis starting from readily available chiral building blocks like amino acids.

General Protocol for Asymmetric Synthesis via Chiral Auxiliary:

-

Attachment of Chiral Auxiliary: React a suitable piperazine precursor with a chiral auxiliary (e.g., a derivative of a natural product like an amino acid) to form a diastereomeric intermediate.

-

Diastereoselective Reaction: Perform the key bond-forming reaction to introduce the desired substituent. The chiral auxiliary directs the stereochemical outcome of this reaction.

-

Purification of Diastereomers: Separate the resulting diastereomers using chromatographic techniques (e.g., column chromatography).

-

Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under specific reaction conditions to yield the enantiomerically pure chiral piperazine.

-

Characterization: Confirm the structure and enantiomeric purity of the final product using analytical techniques such as NMR spectroscopy and chiral HPLC.

Figure 3: General workflow for the asymmetric synthesis of a chiral piperazine.

Biological Assays

A variety of in vitro assays are employed to determine the biological activity of chiral piperazine derivatives.

Radioligand Binding Assay: This assay is used to determine the affinity of a compound for a specific receptor.

-

Preparation of Receptor Membranes: Isolate cell membranes containing the target receptor from cultured cells or tissue.

-

Incubation: Incubate the receptor membranes with a radiolabeled ligand (a molecule that binds to the receptor with high affinity and is tagged with a radioactive isotope) and varying concentrations of the test compound (the chiral piperazine derivative).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the receptor at each concentration of the test compound using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value.

Cell Viability (MTT/MTS) Assay: This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the chiral piperazine derivative for a specified period (e.g., 48 or 72 hours).

-

Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well. Metabolically active cells will reduce the tetrazolium salt in the reagent to a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to untreated control cells and determine the IC50 value.

Conclusion

The chiral piperazine scaffold is a remarkably versatile and powerful tool in modern drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties, combined with the profound impact of stereochemistry on biological activity, has led to the development of numerous life-saving medicines. A deep understanding of the synthesis, biological evaluation, and mechanisms of action of chiral piperazine derivatives is essential for the continued innovation of novel and highly effective therapeutic agents. As our knowledge of complex disease biology and drug-target interactions continues to expand, the strategic application of the chiral piperazine scaffold will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Piperazine-2-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carboxylic acid and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of a diverse array of therapeutic agents. The inherent structural features of this heterocyclic carboxylic acid, including its conformational rigidity, the presence of two nitrogen atoms for substitution, and a chiral center, provide a versatile platform for the development of potent and selective drugs. This technical guide delves into the discovery, historical development, and synthetic evolution of piperazine-2-carboxylic acids, offering a comprehensive resource for researchers in drug discovery and development. We will explore key synthetic methodologies, present quantitative biological data, and elucidate the signaling pathways through which these compounds exert their effects.

Historical Perspective and Key Discoveries

While the piperazine ring itself has been a staple in medicinal chemistry for over a century, the specific focus on piperazine-2-carboxylic acid as a key chiral building block gained significant momentum in the mid-20th century. A pivotal moment in its history was the resolution of the racemic mixture by Felder et al. in 1960, which opened the door for the stereospecific synthesis of pharmaceutical agents.[1] This development was crucial, as the biological activity of many piperazine-containing drugs is highly dependent on the stereochemistry at the C-2 position.[2]

Initially, the synthesis of enantiomerically pure piperazine-2-carboxylic acid relied on classical resolution techniques.[1] However, the demand for more efficient and scalable methods led to the development of asymmetric syntheses. A significant advancement in this area was the asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives, a method that allows for the direct formation of the desired enantiomer with high selectivity.[1][3] This and other modern synthetic strategies have made enantiopure piperazine-2-carboxylic acid and its derivatives readily accessible for drug discovery programs.

Synthetic Methodologies

The synthesis of piperazine-2-carboxylic acids can be broadly categorized into racemic and asymmetric approaches. The choice of method often depends on the desired scale, the need for enantiopure material, and the specific substitutions required on the piperazine ring.

Racemic Synthesis

One of the early and straightforward methods for the synthesis of the piperazine-2-carboxylic acid core involves the reaction of a 2,3-dibromopropionate with a protected ethylenediamine derivative.[4] This approach provides the racemic piperazine-2-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester [4]

-

Materials: Methyl 2,3-dibromopropionate, N,N'-dibenzyl-ethane-1,2-diamine, triethylamine (Et3N), toluene, 2N HCl, 4N NaOH, ethyl acetate (EtOAc), brine, magnesium sulfate (MgSO4).

-

Procedure:

-

To a preheated solution (50 °C) of methyl 2,3-dibromopropionate in toluene, add triethylamine (2.0 eq).

-

Add N,N'-dibenzyl-ethane-1,2-diamine (1.0 eq) dropwise to the solution.

-

Heat the resulting slurry to reflux until a clear solution is formed and stir at reflux overnight.

-

After cooling to room temperature, extract the reaction mixture with 2N HCl.

-

Neutralize the aqueous extract with 4N NaOH.

-

Extract the aqueous layer three times with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.

-

Asymmetric Synthesis

The development of asymmetric synthetic routes has been a major focus, enabling the direct synthesis of enantiomerically enriched piperazine-2-carboxylic acid derivatives.

A highly efficient method for preparing optically active piperazine-2-carboxylic acid derivatives is the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives.[1] This method utilizes chiral rhodium or iridium catalysts to achieve high enantioselectivity.[5]

Experimental Protocol: Asymmetric Hydrogenation of Methyl Pyrazine-2-carboxylate [1]

-

Materials: Methyl pyrazine-2-carboxylate, methanol, [Rh(COD)Cl]2, (R,R)-Et-DuPhos, hydrogen gas.

-

Procedure:

-

In a glovebox, dissolve methyl pyrazine-2-carboxylate (1.0 eq) and the chiral rhodium catalyst (e.g., formed in situ from [Rh(COD)Cl]2 and a chiral phosphine ligand like (R,R)-Et-DuPhos) in degassed methanol.

-

Transfer the solution to a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 20 hours).

-

After cooling and venting the autoclave, concentrate the reaction mixture under reduced pressure.

-

The enantiomeric excess (ee) of the resulting methyl piperazine-2-carboxylate can be determined by chiral HPLC or after derivatization.

-

Another common strategy involves the use of enantiopure starting materials, such as amino acids, to construct the chiral piperazine ring. This approach provides excellent stereochemical control.

Logical Workflow for Chiral Synthesis from Amino Acids

References

- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic data for (R)-Piperazine-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Piperazine-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic data for this compound (C₅H₁₀N₂O₂), a crucial chiral building block in modern drug discovery and development. For researchers, scientists, and professionals in drug development, precise analytical characterization is paramount for ensuring structural integrity, stereochemical purity, and ultimate success in downstream applications. This document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative reference for the characterization of this important molecule.

This compound is a non-proteinogenic amino acid analogue. The piperazine scaffold is a privileged structure in medicinal chemistry, enhancing pharmacokinetic profiles by improving aqueous solubility and providing sites for hydrogen bonding.[1][2] The specific (R)-enantiomer is a key intermediate in the synthesis of complex therapeutic agents, including treatments for hepatitis B virus infection.[3] Therefore, unambiguous confirmation of its structure and enantiomeric purity is a critical step in any synthetic workflow.

This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing not just the data, but the causality behind the experimental observations and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis is complicated by the conformational flexibility of the six-membered piperazine ring (which typically exists in a chair conformation) and the presence of labile, exchangeable protons (NH and OH).[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical:

-

D₂O (Deuterium Oxide): Will cause the exchange of NH and OH protons, leading to their disappearance from the spectrum. This simplifies the aliphatic region but results in the loss of information about these key functional groups.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Will typically show all protons, including the NH and OH groups, as they exchange more slowly. This is often the preferred solvent for a complete structural picture.

-

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K (25 °C).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (DMSO at δ ≈ 2.50 ppm).

Data Interpretation & Expected Signals (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| Carboxylic Acid (OH) | 10.0 - 12.0 | Broad Singlet | Highly deshielded and broad due to hydrogen bonding and chemical exchange. |

| Amine (NH) | 2.5 - 4.0 | Broad Singlet(s) | Position and broadening are highly dependent on concentration, temperature, and residual water. Two separate NH signals may be observed. |

| H-2 (α-proton) | 3.0 - 3.5 | Doublet of Doublets (dd) | This is the proton on the chiral center, coupled to the two non-equivalent protons at C-3. |

| H-3, H-5, H-6 | 2.6 - 3.2 | Multiplets | These piperazine ring protons form a complex, overlapping system of signals due to geminal and vicinal coupling, as well as axial/equatorial differentiation. |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (~20-50 mg).

-

Instrument Setup: 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Calibrate the spectrum using the solvent peak (DMSO-d₆ at δ ≈ 39.52 ppm).

Data Interpretation & Expected Signals (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| Carbonyl (C=O) | 170 - 175 | The most deshielded carbon, characteristic of a carboxylic acid. |

| C-2 (Chiral Center) | 55 - 60 | The α-carbon attached to the carboxylic acid group. |

| C-3, C-5, C-6 | 40 - 50 | Carbons of the piperazine ring. Multiple signals may be observed due to the asymmetry of the molecule. |

Workflow for NMR Structural Confirmation

Two-dimensional (2D) NMR experiments like COSY and HSQC are invaluable for unambiguously assigning the complex signals of the piperazine ring.

Caption: Workflow for unambiguous NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

-

Analysis: Acquire a full scan spectrum to identify the molecular ion. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation

The molecular formula C₅H₁₀N₂O₂ corresponds to a monoisotopic mass of 130.0742 Da.[4]

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 131.0815 | ~131.1 | Protonated parent molecule. Confirms the molecular weight. |

| [M+H - H₂O]⁺ | 113.0709 | ~113.1 | Loss of a water molecule. |

| [M+H - CO₂]⁺ | 87.0917 | ~87.1 | Decarboxylation, a common fragmentation for carboxylic acids. |

| C₄H₉N₂⁺ | 85.0760 | ~85.1 | Result of decarboxylation and loss of H₂. |

Proposed ESI-MS/MS Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in ESI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of a carboxylic acid is highly characteristic due to the O-H and C=O stretching vibrations.[5][6]

Experimental Protocol: ATR-IR Spectrum Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding 16-32 scans.

-

Processing: Perform an ATR correction and baseline correction.

Data Interpretation

The IR spectrum is dominated by features characteristic of a carboxylic acid and a secondary amine.[4][7]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | The extreme broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids and overlaps with C-H stretches.[5][6] |

| 3200 - 3300 | N-H stretch (Amine) | Medium, Broad | May be obscured by the very broad O-H band. |

| 2950 - 2850 | C-H stretch (Aliphatic) | Medium, Sharp | Sharp peaks superimposed on the broad O-H band. |

| 1760 - 1690 | C=O stretch (Carbonyl) | Strong, Sharp | A very intense and diagnostically crucial peak for the carboxylic acid group. |

| ~1600 | N-H bend (Amine) | Medium | Confirms the presence of the secondary amine. |

| 1440 - 1395 | O-H bend | Medium | In-plane bending of the hydroxyl group. |

| 1320 - 1210 | C-O stretch | Strong | Stretching of the carbon-oxygen single bond in the carboxylic acid. |

Chiral Purity Analysis

While the above techniques confirm the chemical structure, they do not differentiate between enantiomers. Confirming the enantiomeric purity of the (R)-isomer is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[8]

Principle of Chiral HPLC Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers.[9] This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation and allowing for quantification of enantiomeric excess (ee). The synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid has been achieved via enzymatic resolution, a process that requires careful chiral analysis to validate.[10][11]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic application of NMR, MS, and IR spectroscopy. A thorough understanding of ¹H and ¹³C NMR is essential for mapping the molecular skeleton, while MS confirms the molecular weight and provides clues to its stability. IR spectroscopy offers a rapid confirmation of the required functional groups. Finally, chiral chromatography must be employed to validate the stereochemical integrity of this important building block. This guide provides the foundational data and expert-driven protocols necessary for researchers to confidently and accurately characterize this compound, ensuring the quality and reliability of their scientific endeavors.

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. experts.umn.edu [experts.umn.edu]

(R)-Piperazine-2-carboxylic acid safety and handling information

An In-depth Technical Guide to the Safety and Handling of (R)-Piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 31321-68-3), a key building block in organic synthesis and pharmaceutical development. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound and its racemic mixture are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. The available data, primarily from safety data sheets for the racemic mixture ((+/-)-Piperazine-2-carboxylic acid), indicates the following GHS classifications.[1][2]

Hazard Pictogram:

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of piperazine-2-carboxylic acid. Data for the specific (R)-enantiomer is limited; therefore, properties of the racemic mixture are also included.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 130.15 g/mol | [1][2][3] |

| Appearance | White or yellow crystalline powder | [4] |

| Melting Point | 265 °C (decomposes) | [4][5][6] |

| Boiling Point | 313.6 ± 37.0 °C (Predicted) | [5] |

| Density | 1.174 g/cm³ | [4][5] |

| pKa | 1.90 ± 0.20 (Predicted) | [5] |

| XLogP3-AA | -3.5 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Topological Polar Surface Area | 61.4 Ų | [2] |

Toxicological Information

| Toxicity Endpoint | Classification / Data | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][2] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [1][2] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [3] |

Handling, Storage, and Disposal

Proper handling and storage are crucial to minimize risk.

4.1 Safe Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles (European standard - EN 166).[1][7]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[1]

-

Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[1][8]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

-

-

General Hygiene: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

4.2 Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][7] Store under an inert atmosphere as the compound may be air-sensitive.[1][5] Keep in a dark place, as some piperazine derivatives are light-sensitive.[4][5][9]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][9]

4.3 Disposal

-

Dispose of contents and containers to an approved waste disposal plant.[7] Waste disposal methods should comply with all federal, state, and local regulations.

Emergency and First Aid Measures

General Advice: If symptoms persist, consult a physician. Show the safety data sheet to the doctor in attendance.[1][3]

-

Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[1]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, call a physician.[1]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[1]

Experimental Protocols

6.1 General Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a research setting.

References

- 1. fishersci.ie [fishersci.ie]

- 2. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. chembk.com [chembk.com]

- 6. ピペラジン-2-カルボン酸 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Versatility of a Simple Heterocycle